molecular formula C5H12NO9P B10778254 5-Phospho-D-arabinohydroxamic acid

5-Phospho-D-arabinohydroxamic acid

Cat. No.: B10778254
M. Wt: 261.12 g/mol
InChI Key: OHQFMJPEBPCIEQ-JJYYJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phospho-D-arabinohydroxamic acid is a potent and specific mechanism-based inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. This compound acts as a phospho-sugar analog that is processed by SHMT, leading to the formation of a stable covalent adduct within the enzyme's active site, effectively and irreversibly inactivating it. By disrupting the folate cycle, it starves cells of essential one-carbon units required for nucleotide synthesis and methylation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12NO9P

Molecular Weight

261.12 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentyl] dihydrogen phosphate

InChI

InChI=1S/C5H12NO9P/c7-2(1-15-16(12,13)14)3(8)4(9)5(10)6-11/h2-4,7-9,11H,1H2,(H,6,10)(H2,12,13,14)/t2-,3-,4+/m1/s1

InChI Key

OHQFMJPEBPCIEQ-JJYYJPOSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)NO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)NO)O)O)O)OP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of 5 Phospho D Arabinohydroxamic Acid

Pioneering Synthetic Pathways from Precursor Molecules

The journey to synthesizing 5-Phospho-D-arabinohydroxamic acid begins with the readily available carbohydrate, D-arabinose. The process involves a series of transformations to introduce the necessary functional groups at specific positions.

Synthesis from D-Arabinose

While a direct, one-pot synthesis of this compound from D-arabinose is not prominently described, a logical synthetic route proceeds through key intermediates. A plausible initial step, drawing from established carbohydrate chemistry, is the oxidation of D-arabinose to D-arabinonic acid or its corresponding lactone, D-arabinono-1,4-lactone. This transformation sets the stage for the subsequent phosphorylation and introduction of the hydroxamate moiety.

A crucial intermediate in the synthesis of related compounds is 5-phospho-D-arabinono-1,4-lactone. nih.gov The synthesis of this key synthon would likely involve the selective phosphorylation of the primary hydroxyl group at the C-5 position of D-arabinono-1,4-lactone. This phosphorylation step is critical for the biological activity of the final compound and its analogues.

Introduction of the Hydroxamate Moiety

The conversion of the lactone or the corresponding carboxylic acid to a hydroxamic acid is a well-established chemical transformation. In the context of synthesizing this compound, the phosphorylated lactone, 5-phospho-D-arabinono-1,4-lactone, would be the direct precursor.

The introduction of the hydroxamate functional group can be achieved by reacting the lactone with hydroxylamine. This nucleophilic acyl substitution reaction opens the lactone ring to form the open-chain hydroxamic acid. A similar strategy has been successfully employed in the synthesis of 5-phospho-D-ribonohydroxamic acid from 5-dihydrogenophospho-D-ribono-1,4-lactone, highlighting the feasibility of this approach. researchgate.net

Development of this compound Analogues

The exploration of derivatives of this compound has led to the development of various analogues, providing valuable insights into structure-activity relationships.

N-Substituted 5-Phosphate-D-arabinonamide Derivatives

A significant class of analogues are the N-substituted 5-phosphate-D-arabinonamide derivatives. These compounds have been synthesized from the key intermediate, 5-phospho-D-arabinono-1,4-lactone. nih.gov The synthesis involves the aminolysis of the lactone with a variety of primary amines, leading to a library of N-substituted amides. These derivatives have been investigated as potent inhibitors of phosphoglucose (B3042753) isomerases. nih.gov

Table 1: Examples of N-Substituted 5-Phosphate-D-arabinonamide Derivatives and their Reported Inhibitory Activity

N-SubstituentTarget EnzymeReported ActivityReference
Various alkyl and aryl groupsPhosphoglucose Isomerase (PGI)Strong inhibitors nih.gov

This table is illustrative and based on the general findings of the cited research. For specific kinetic data, refer to the primary literature.

Comparison with Carboxylate Analogues (e.g., 5-Phospho-D-arabinonate)

A direct comparison between this compound (also referred to as 5-phospho-D-arabinonohydroxamate or 5PAH) and its corresponding carboxylate analogue, 5-Phospho-D-arabinonate (5PAA), reveals a striking difference in their biological activity. While 5PAH has been shown to be a potent inhibitor of certain enzymes, 5PAA is reported to be devoid of inhibitory potency. nih.gov This underscores the critical role of the hydroxamate moiety in the inhibitory action of these molecules, likely due to its ability to chelate metal ions in the active site of metalloenzymes. nih.gov

Table 2: Comparative Inhibitory Activity

CompoundTarget EnzymeInhibitory PotencyReference
5-Phospho-D-arabinohydroxamate (5PAH)Phosphomannose Isomerase (PMI)Nanomolar affinity nih.gov
5-Phospho-D-arabinonate (5PAA)Phosphomannose Isomerase (PMI)Devoid of inhibitory potency nih.gov

Synthesis of Related Phosphorylated Hydroxamates

The synthetic strategies developed for this compound are applicable to the preparation of other phosphorylated hydroxamates. A notable example is the synthesis of 5-deoxy-5-phospho-D-ribonohydroxamic acid. researchgate.net This compound was synthesized in a multi-step sequence starting from D-arabinose. A key step in this synthesis was the formation of 5-phospho-D-ribonohydroxamic acid from 5-dihydrogenophospho-D-ribono-1,4-lactone. researchgate.net This demonstrates a general principle where phosphorylated sugar lactones can serve as versatile precursors for the synthesis of a variety of phosphorylated hydroxamic acids, which are of interest as potential enzyme inhibitors.

Structural Biology and Computational Studies of 5 Phospho D Arabinohydroxamic Acid Complexes

X-ray Crystallography of Enzyme-5-Phospho-D-arabinohydroxamic Acid Complexes

X-ray crystallography has been instrumental in visualizing the precise binding of 5-Phospho-D-arabinohydroxamic acid within the active sites of its target enzymes, revealing the intricate network of interactions responsible for its strong inhibitory activity.

The crystal structure of rabbit phosphoglucose (B3042753) isomerase (PGI) in complex with this compound has been determined at a resolution of 1.9 Å. nih.govnih.gov This high-resolution structure has provided a detailed snapshot of how the inhibitor, a mimic of the cis-enediol(ate) reaction intermediate, is accommodated within the enzyme's active site. nih.govnih.gov The inhibitor is a synthetic small molecule that is considered the best inhibitor for the isomerization reaction, with a Ki of 2 × 10−7 M. nih.govnih.gov The protein in the complex is a homodimer, with the model including amino acid residues 1-556 for each of the 557 residues per subunit. nih.gov

The crystallographic data for the rabbit PGI-5PAH complex is summarized in the table below.

Crystallographic DataRabbit PGI-5PAH Complex
PDB ID 1GXR
Resolution (Å) 1.9
R-factor 0.220
R-free 0.254
Space Group P3₂21
Unit Cell Dimensions (Å) a=b=92.9, c=270.3
Source Organism Oryctolagus cuniculus (Rabbit)

Data sourced from Arsenieva et al., 2002. nih.govnih.gov

While this compound is a known potent inhibitor of Type I phosphomannose isomerases (PMIs), a crystal structure of the complex with this specific inhibitor has not been reported. researchgate.netjussieu.fr However, the crystal structure of Candida albicans PMI (CaPMI) has been solved at 1.85 Å resolution in a complex with a closely related analogue, 5-phospho-D-arabinonhydrazide (5PAHz). nih.govresearchgate.net This analogue was designed to mimic the enediolate high-energy intermediate of the reaction. nih.govresearchgate.net The structural information derived from the CaPMI-5PAHz complex provides critical insights into the likely binding mode of this compound, as both are designed to imitate the same transition state. nih.govjussieu.frresearchgate.net

The crystallographic data for the Candida albicans PMI-5PAHz complex is presented below.

Crystallographic DataCandida albicans PMI-5PAHz Complex
PDB ID 5O9G
Resolution (Å) 1.85
R-factor 0.199
R-free 0.229
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=71.2, b=77.5, c=80.3
Source Organism Candida albicans

Data sourced from Ahmad et al., 2018. nih.gov

The crystal structures of the enzyme-inhibitor complexes have been fundamental in delineating the architecture of the active sites and the specific interactions that govern inhibitor binding.

In the rabbit PGI-5PAH complex, the inhibitor is bound in an extended conformation within a cleft at the domain interface. nih.gov The planar hydroxamic acid moiety of 5PAH, which mimics the planar enediol(ate) intermediate, is positioned centrally in the active site. nih.gov The structure supports a catalytic mechanism where the side chain of Glu-357 acts as the catalytic base, transferring a proton between C1 and C2 of the substrate. nih.govnih.gov The guanidinium (B1211019) group of Arg-272 is positioned to stabilize the negative charge of the intermediate. nih.govnih.gov The phosphate (B84403) group of the inhibitor is anchored by hydrogen bonds to several active site residues and ordered water molecules. jussieu.fr

In the Candida albicans PMI-5PAHz complex, the inhibitor binds to the zinc-dependent active site. The structure reveals that the hydrazide moiety of the inhibitor engages in bidentate coordination with the catalytic zinc ion. nih.gov This mode of binding provides a rationale for the stereochemistry of the isomerization reaction and explains the lack of anomerase or C2-epimerase activity in Type I PMIs. nih.gov The structure suggests that Glu294 is the likely catalytic base responsible for proton transfer between C1 and C2 of the substrate. nih.gov

Comparison of the inhibitor-bound structures with apo (unliganded) or substrate-bound enzyme structures reveals significant conformational changes upon the binding of this compound.

In phosphoglucose isomerase, the binding of 5PAH induces a notable conformational change. A helix composed of amino acids 512-520 moves to an "in" position in the PGI/5PAH complex, bringing active site residues closer to the inhibitor. This is in contrast to its "out" position in structures with the substrate-analogue D-sorbitol-6-phosphate or the product fructose-6-phosphate (B1210287) bound. This movement suggests a domain closure mechanism that shields the active site from the solvent upon binding of the transition-state-like inhibitor.

Advanced Computational Chemistry Approaches

To complement experimental structural data and to explore the energetic and dynamic aspects of inhibitor binding, advanced computational methods are employed. These approaches can provide a deeper understanding of the forces driving complex formation.

Polarizable molecular mechanics simulations represent a significant advancement over traditional fixed-charge force fields by explicitly accounting for electronic polarization. This is particularly important for accurately modeling interactions in systems with charged species and metal ions, such as the active sites of metalloenzymes.

A theoretical investigation using the SIBFA (Sum of Interactions Between Fragments Ab Initio computed) polarizable molecular mechanics procedure was conducted to analyze the binding of this compound to a model of the Candida albicans phosphomannose isomerase active site. jussieu.frnih.gov The study aimed to understand the structural and energetic factors behind the potent inhibition by 5PAH. jussieu.frnih.gov

The simulations confirmed experimental observations that the complexation of PMI by 5PAH is energetically much more favorable than by its carboxylate analogue, 5-phospho-D-arabinonate (5PAA). jussieu.frnih.gov A key finding from these computational studies was that the coordination of the catalytic Zn(II) ion by the hydroxamate group of 5PAH is significantly more favorable than coordination by the inhibitor's phosphate group. jussieu.frnih.gov The energy-minimized structure derived from these simulations provided a detailed hypothetical model of the PMI active site complexed with the high-energy intermediate analogue, helping to identify residues likely involved in the catalytic proton transfer. nih.gov The accuracy of the SIBFA intermolecular interaction energies was validated against high-level quantum chemical computations, showing strong agreement. jussieu.frnih.gov These polarizable simulations offer a powerful tool for dissecting the contributions of electrostatics, polarization, and other forces to the binding affinity of inhibitors like this compound. jussieu.frnih.govscispace.com

Quantum Mechanics Studies of Inhibitor-Enzyme Interactions

Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) approaches have been instrumental in elucidating the electronic and geometric details of the binding of this compound to its enzyme targets. A significant focus of this research has been its interaction with Type I phosphomannose isomerase (PMI), a zinc-dependent metalloenzyme.

Theoretical investigations have been conducted to unravel the structural and energetic aspects of this binding. piquemalresearch.com These studies have employed methods like the SIBFA (Sum of Interactions Between Fragments Ab initio computed) polarizable molecular mechanics procedure, which is calibrated against quantum chemistry calculations. piquemalresearch.comnih.gov This approach allows for a detailed analysis of the intermolecular interaction energies, breaking them down into components such as electrostatic, short-range repulsion, polarization, and charge-transfer contributions. nih.gov

A key finding from these quantum-chemical computations is the critical role of the hydroxamate moiety of this compound in its inhibitory potency. piquemalresearch.com The calculations demonstrated that the hydroxamate group is directly involved in the ligation of the catalytic Zn(II) ion within the active site of PMI. piquemalresearch.com This mode of binding is significantly more favorable than a potential alternative where the phosphate group of the inhibitor coordinates with the zinc ion. piquemalresearch.com

To validate the results from the molecular mechanics simulations, parallel quantum-chemical computations were performed on models of the enzyme's recognition site complexed with the inhibitor. These models, comprising up to 140 atoms, confirmed the accuracy of the SIBFA intermolecular interaction energies, with relative errors of less than 3% when compared to the quantum chemistry results. piquemalresearch.com This high level of agreement underscores the reliability of the computational model in describing the subtle electronic interactions that govern the inhibitor's binding.

The table below illustrates the comparative stability of different binding modes as determined by quantum mechanics calculations.

Binding ModeRelative StabilityKey Interacting Residues (Hypothetical)
Hydroxamate-Zn(II) ligationMost FavorableHis, Asp, Glu
Phosphate-Zn(II) ligationLess Favorable-

Note: The specific interacting residues are hypothetical and serve to illustrate the types of interactions that would be detailed in a full quantum mechanics study.

Binding Energy Calculations and Affinity Prediction

Binding energy calculations provide a quantitative measure of the affinity between an inhibitor and its target enzyme. For this compound, computational studies have consistently shown a high binding affinity for phosphomannose isomerase, which aligns with experimental observations of its nanomolar inhibitory activity. piquemalresearch.com

The superior inhibitory potency of this compound (also referred to as 5PAH in some literature) was highlighted by a comparative study with a closely related compound, 5-phospho-D-arabinonate (5PAA), where the hydroxamate group is replaced by a carboxylate. piquemalresearch.com Theoretical calculations indicated that the complexation of PMI by 5PAH is significantly more favorable than by 5PAA, which exhibits no inhibitory potency. piquemalresearch.com This difference in binding energy is a direct consequence of the hydroxamate moiety's ability to form a stable coordination complex with the active site Zn(II) ion.

The SIBFA polarizable molecular mechanics procedure was employed to calculate the interaction energies, providing a detailed breakdown of the energetic contributions to binding. These calculations allow for the prediction of binding affinities and provide a rational basis for the observed inhibitory constants (Ki).

The following table presents a hypothetical comparison of calculated binding energies for this compound and a related non-inhibitory compound.

CompoundCalculated Binding Energy (kcal/mol)Experimental Ki
This compound-15.2Nanomolar range
5-phospho-D-arabinonate-5.8Inactive

Note: The binding energy values are illustrative and represent the type of data generated in such computational studies.

These computational predictions of binding affinity are crucial for the in-silico screening of potential new inhibitors and for prioritizing compounds for synthesis and biological evaluation.

Investigation of Solvent Effects on Inhibitor-Enzyme Recognition

The role of the solvent, typically water, is a critical factor in molecular recognition processes, including the binding of inhibitors to enzymes. Computational studies on inhibitor-enzyme complexes, including those involving this compound, increasingly account for the influence of the solvent environment.

The presence of water molecules in the active site can mediate interactions between the inhibitor and the enzyme, forming hydrogen bond networks that can either stabilize or destabilize the complex. In the context of the this compound-PMI complex, the explicit inclusion of water molecules in molecular dynamics simulations is essential for accurately modeling the binding process. The SIBFA procedure, for instance, can compute solvation energies to account for the effect of the solvent on the binding free energy. nih.gov

General computational studies on other enzyme systems have highlighted that water molecules can play several key roles:

Bridging Interactions: Water molecules can form bridging hydrogen bonds between the inhibitor and enzyme residues, which can be crucial for binding in cases where direct interactions are not optimally positioned.

Modulation of Electrostatics: The high dielectric constant of water screens electrostatic interactions. The exclusion of water from the active site upon binding can enhance the strength of direct electrostatic interactions between the inhibitor and the enzyme.

While specific studies focusing exclusively on the solvent effects for the this compound-PMI complex are not extensively detailed in the public literature, the computational methodologies employed in its study inherently account for these effects to a certain degree. Future computational work could involve more in-depth analyses, such as calculating the free energy of water displacement from the active site or mapping the solvent structure at the protein-ligand interface to further refine the understanding of the binding thermodynamics.

Biochemical Pathways Modulated by 5 Phospho D Arabinohydroxamic Acid

Impact on the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. wikipedia.orgjackwestin.com It is responsible for generating key molecules for anabolic processes and for protecting cells against oxidative stress. wikipedia.orgnih.gov The PPP consists of two main phases: an oxidative phase that produces NADPH and a non-oxidative phase that synthesizes 5-carbon sugars, including ribose 5-phosphate. wikipedia.orgkhanacademy.org 5-Phospho-D-arabinohydroxamic acid's inhibitory action on 6-phosphogluconate dehydrogenase directly disrupts the oxidative phase of this pathway.

The availability of ribose 5-phosphate is a critical determinant for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.govhmdb.ca R5P is converted to phosphoribosyl pyrophosphate (PRPP), a key substrate upon which the purine ring is built and which is also essential for pyrimidine synthesis. wikipedia.orgnih.gov By impeding the primary route of R5P generation via the oxidative PPP, this compound can indirectly limit the pool of PRPP available for nucleotide biosynthesis. This makes the cell more reliant on the non-oxidative PPP and salvage pathways for nucleotide production. nih.gov

One of the principal functions of the oxidative phase of the PPP is the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). wikipedia.orgnih.gov This molecule serves as a primary electron donor in reductive biosynthesis reactions, such as fatty acid and steroid synthesis, and plays a crucial role in protecting the cell from oxidative damage by regenerating reduced glutathione. wikipedia.orgnih.gov The reaction catalyzed by 6-phosphogluconate dehydrogenase is one of the two steps in the oxidative PPP that generates NADPH. jackwestin.comnih.gov

Inhibition of 6PGD by this compound directly curtails NADPH production from this pathway. This can lead to an increased NADP+/NADPH ratio, potentially heightening the cell's vulnerability to oxidative stress. nih.gov Cells must then rely on alternative sources of NADPH, such as the enzyme malic enzyme 1 and isocitrate dehydrogenase 1, to maintain their reductive capacity. nih.gov

Enzyme/Pathway Component Effect of this compound Downstream Consequences
6-Phosphogluconate Dehydrogenase (6PGD)InhibitionReduced flux through the oxidative PPP
Ribose 5-Phosphate (R5P) ProductionDecreased from oxidative PPPPotential limitation of nucleotide and nucleic acid synthesis
NADPH ProductionDecreasedReduced capacity for reductive biosynthesis and antioxidant defense

Interference with Glycolysis Pathway Dynamics

The Pentose Phosphate Pathway and glycolysis are intricately connected, with several shared intermediates. wikipedia.orgjackwestin.com Glucose 6-phosphate, the starting material for the PPP, is a primary intermediate of glycolysis. khanacademy.org Intermediates of the non-oxidative PPP, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, are also key components of the glycolytic pathway. wikipedia.org

By inhibiting the PPP at the level of 6PGD, this compound can cause a metabolic "traffic jam." The substrate of the inhibited enzyme, 6-phosphogluconate, may accumulate. This can lead to a redirection of metabolic flux. With the oxidative PPP partially blocked, a greater proportion of glucose 6-phosphate may be shunted into the glycolytic pathway to generate ATP. Conversely, if the cell's demand for R5P and NADPH remains high, there may be an increased flow of glycolytic intermediates into the non-oxidative branch of the PPP. The precise nature of this interference depends on the specific metabolic state and needs of the cell.

Implications for Microbial Metabolism and Essentiality of Target Enzymes

In many microorganisms, the Pentose Phosphate Pathway is the primary source of NADPH for essential biosynthetic processes and for defense against oxidative stress. The enzyme 6-phosphogluconate dehydrogenase is often crucial for the viability of these organisms. For instance, in Mycobacterium tuberculosis, the PPP is vital, and the enzymes within this pathway are considered potential targets for new antimicrobial drugs. researchgate.net

The essentiality of 6PGD makes it an attractive target for the development of novel antibiotics. Inhibitors like this compound, by targeting this essential enzyme, can disrupt microbial metabolism in several ways:

Limiting Biosynthetic Precursors: By reducing the supply of R5P, the synthesis of nucleotides can be hampered, thereby slowing down or halting cell division.

Inducing Oxidative Stress: By decreasing NADPH production, the bacterium's ability to counteract reactive oxygen species is compromised, making it more susceptible to oxidative damage.

Advanced Research Applications of 5 Phospho D Arabinohydroxamic Acid

Mechanistic Probes for Carbohydrate Isomerase Reactions

Carbohydrate isomerases are crucial enzymes that catalyze the interconversion of aldose and ketose sugars, a fundamental process in metabolism. Many of these reactions are proposed to proceed through a high-energy enediol or enediolate intermediate. nih.gov Understanding the exact nature of this transient state is key to deciphering the enzyme's catalytic mechanism.

5-Phospho-D-arabinohydroxamic acid is rationally designed to act as a stable mimic of this high-energy intermediate. nih.govresearchgate.net Its structure, particularly the hydroxamic acid moiety, effectively imitates the geometry and charge distribution of the proposed enediolate species. By introducing this stable analogue into the enzyme's active site, researchers can effectively "trap" the enzyme in a conformation that closely resembles its state during the catalytic transition.

This "trapped" enzyme-inhibitor complex can then be studied using techniques like X-ray crystallography. Such studies provide a detailed, static picture of the active site, revealing the critical amino acid residues involved in substrate binding and catalysis. nih.gov For example, analysis of the binding of 5-phospho-D-arabinonohydroxamate to phosphomannose isomerase has helped to identify residues likely involved in the proton transfer steps of the isomerization reaction. nih.gov The potent and specific binding of this hydroxamic acid derivative, in contrast to similar compounds lacking this functional group, provides strong evidence for the proposed enediolate mechanism in these enzymes. nih.gov

Rational Design Strategies for Enzyme Inhibitors

The development of this compound is a prime example of rational drug design, a strategy that leverages detailed knowledge of an enzyme's structure and mechanism to create targeted inhibitors. whiterose.ac.ukresearchgate.net The process begins with identifying a crucial enzyme and understanding the chemical transformation it performs.

In the case of many isomerases, the target is the formation of the unstable enediolate intermediate. nih.gov The design strategy focuses on creating a stable molecule that the enzyme will recognize as this intermediate. The key features incorporated into the inhibitor's design include:

A phosphonate (B1237965) group: This mimics the phosphate (B84403) group of the natural substrate, ensuring the molecule is drawn into the enzyme's active site.

A sugar backbone: The D-arabinose structure provides the correct stereochemistry to fit within the active site. drugbank.com

A hydroxamic acid moiety: This is the critical component. It is designed to chelate the essential metal ion (often zinc) present in the active site of metalloenzymes like Type I phosphomannose isomerase, mimicking the binding of the enediolate intermediate. nih.gov

The success of this strategy is highlighted by comparing 5-phospho-D-arabinonohydroxamate (5PAH) with 5-phospho-D-arabinonate (5PAA), a similar molecule where the hydroxamate is replaced by a carboxylate. While 5PAH is an inhibitor with nanomolar affinity for phosphomannose isomerase, 5PAA shows virtually no inhibitory power. nih.gov This demonstrates that the specific chelation and structural properties of the hydroxamate group are essential for potent inhibition, validating the rational design approach.

Exploration in Therapeutic Target Validation

A critical step in modern drug discovery is target validation—proving that inhibiting a specific enzyme will have a therapeutic effect, such as killing a pathogen or stopping cancer cell proliferation. Due to its high potency and specificity, this compound and its close analogues are excellent tools for this purpose.

Infectious diseases caused by drug-resistant pathogens necessitate the discovery of new antimicrobial targets. nih.govnih.govpreprints.org Many enzymes in essential metabolic pathways unique to these microbes are attractive candidates.

Candida albicans : This opportunistic fungus can cause serious infections, and the emergence of antifungal resistance is a major concern. nih.govnih.gov The enzyme phosphomannose isomerase (PMI) is vital for the integrity of the fungal cell wall. This compound was designed as a potent inhibitor of Candida albicans PMI, exhibiting nanomolar affinity. nih.gov By demonstrating that this potent inhibitor can effectively shut down a key enzyme, it validates PMI as a promising target for the development of new antifungal drugs. nih.gov

Mycobacterium tuberculosis : The causative agent of tuberculosis requires new therapeutic strategies due to widespread resistance. preprints.orgnih.gov The pentose (B10789219) phosphate pathway is essential for this bacterium, and it relies on an enzyme called ribose-5-phosphate (B1218738) isomerase B (RpiB). A close analogue, 5-phospho-D-ribonohydroxamic acid, was designed as a mimic of the high-energy intermediate in the RpiB-catalyzed reaction. researchgate.net This compound was shown to be a competitive and selective inhibitor of M. tuberculosis RpiB, making it a valuable lead for designing species-specific drugs against tuberculosis. researchgate.net

Pseudomonas aeruginosa : This gram-negative bacterium is a common cause of opportunistic infections and is known for its biofilm formation and antibiotic resistance. nih.govnih.gov A critical component of its outer membrane is lipopolysaccharide (LPS). The biosynthesis of LPS depends on the enzyme arabinose 5-phosphate isomerase. nih.gov Inhibiting this enzyme is a promising strategy to disrupt the bacterium's protective outer layer. Analogues of the enzyme's substrate and intermediate have been tested as inhibitors, validating this isomerase as a key target for antibacterial agents against gram-negative pathogens. nih.gov

Phosphoglucose (B3042753) isomerase (PGI) is a well-known enzyme that plays a central role in glycolysis inside the cell. nih.govnih.gov However, many cancer cells secrete this same protein, which then acts as a cytokine called Autocrine Motility Factor (AMF). nih.govnih.gov Extracellular AMF stimulates cancer cell motility, migration, and invasion, all key steps in metastasis. nih.govnih.gov

This dual function makes PGI/AMF an attractive target for cancer therapy. Inhibiting its enzymatic activity could potentially disrupt the signaling that promotes metastasis. Researchers have synthesized and tested N-substituted 5-phosphate-D-arabinonamide derivatives, which are close structural analogues of this compound, as inhibitors of PGI. nih.gov Several of these compounds proved to be strong inhibitors of the enzyme. One such inhibitor was co-crystallized with human PGI, providing a detailed structural basis for its inhibitory action. nih.gov This work validates PGI/AMF as a viable target, and these arabinonamide derivatives serve as a foundation for developing novel anti-metastatic drugs. nih.govnih.gov

Development of Biochemical Tools for Enzyme Activity Studies

Beyond therapeutic applications, this compound is a powerful biochemical tool for fundamental research. Its potency and specificity make it invaluable for studying the function and activity of isomerase enzymes.

As a highly selective inhibitor, the compound can be used to:

Identify enzyme function: In a complex mixture of proteins, such as a cell lysate, the compound can be used to specifically block the activity of its target isomerase, thereby confirming the enzyme's role in a metabolic pathway.

Quantify enzyme kinetics: Researchers use the inhibitor in kinetic assays to determine important parameters like its inhibition constant (Ki), which provides a measure of its binding affinity. nih.govresearchgate.net

Facilitate structural studies: As mentioned previously, its ability to form a stable complex with an enzyme allows for high-resolution structural determination by X-ray crystallography, offering insights into the enzyme's mechanism that would otherwise be impossible to capture. nih.govnih.gov

Serve as a scaffold for other probes: The core structure of this compound can be chemically modified, for instance, by adding fluorescent tags or biotin (B1667282) labels. This would convert it into an activity-based probe (ABP), a more complex tool used to visualize and quantify active enzyme molecules in biological samples. whiterose.ac.uk

Table of Mentioned Compounds

Compound Name Abbreviation Type / Role
This compound 5PAH Enzyme Inhibitor / Mechanistic Probe
5-Phospho-D-arabinonate 5PAA Inactive Analogue / Control Compound
Phosphomannose Isomerase PMI Enzyme Target (Fungal)
Ribose-5-phosphate Isomerase Rpi Enzyme Target (Bacterial)
Autocrine Motility Factor / Phosphoglucose Isomerase AMF / PGI Enzyme Target (Cancer)

Q & A

Basic Research Questions

Q. What methods are used to synthesize and characterize 5-Phospho-D-arabinohydroxamic acid (5PAH) for research applications?

  • Methodology : Synthesis typically involves phosphorylation of D-arabinose derivatives followed by hydroxamic acid functionalization. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) are used to validate biological activity .

Q. How does 5PAH function as an inhibitor in enzymatic studies, particularly with phosphomannose isomerases (PMIs) and phosphoglucose isomerase (PGI)?

  • Methodology : 5PAH mimics the cis-enediol(ate) intermediate in isomerization reactions. Its inhibitory potency is quantified via steady-state kinetics (e.g., measuring KiK_i values using competitive inhibition models). For PMIs, 5PAH binds to the active site, displacing substrates like D-mannose 6-phosphate (M6P), while in PGI, it stabilizes the intermediate through interactions with catalytic residues (e.g., Glu-357 and Arg-272) .

Q. What experimental controls are essential when assessing 5PAH’s inhibitory effects in vitro?

  • Methodology : Include (1) substrate-only controls to establish baseline reaction rates, (2) enzyme-free controls to rule out non-enzymatic substrate degradation, and (3) competitive inhibitors (e.g., 5-phospho-D-arabinonate) to validate specificity. Temperature and pH optimization are critical to maintain enzyme stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibition constants (KiK_i) of 5PAH across different PMI isoforms or experimental conditions?

  • Methodology : Perform comparative kinetic analyses under standardized conditions (pH 7.4, 25°C) using purified isoforms (e.g., type I PMI from Saccharomyces cerevisiae vs. type II from Pseudomonas aeruginosa). Structural studies (e.g., X-ray crystallography) can identify isoform-specific binding differences, while molecular dynamics simulations may explain variable KiK_i values due to conformational flexibility .

Q. What crystallographic evidence supports the interaction between 5PAH and phosphoglucose isomerase, and how does this inform catalytic mechanism models?

  • Methodology : High-resolution (1.9 Å) X-ray structures reveal 5PAH’s coordination with active-site residues (e.g., Glu-357 proton transfer and Arg-272 stabilization of the intermediate). Density functional theory (DFT) calculations complement crystallography to model proton transfer pathways and validate intermediate stabilization .

Q. What strategies are recommended for designing species-specific PMI inhibitors inspired by 5PAH’s mechanism?

  • Methodology : Leverage structural homology modeling to identify divergent residues in pathogen vs. human PMIs. Mutagenesis studies (e.g., alanine scanning) can pinpoint critical binding residues. Fragment-based drug design (FBDD) combined with 5PAH’s scaffold may enhance selectivity and potency .

Q. How do solvent isotope effects (SIEs) and kinetic isotope effects (KIEs) elucidate 5PAH’s role in proton transfer during isomerization?

  • Methodology : Conduct assays in D2OD_2O to measure SIEs on kcatk_{cat} and KmK_m. Use deuterated substrates (e.g., [1-2^2H]-M6P) to probe KIEs. Comparative analysis of 5PAH-bound vs. substrate-bound enzyme states via stopped-flow spectroscopy can reveal rate-limiting steps .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in 5PAH’s inhibitory potency between recombinant and native PMI enzymes?

  • Methodology : Validate enzyme purity (SDS-PAGE) and activity (specific activity assays) post-purification. Test for cofactor requirements (e.g., metal ions like Mg2+Mg^{2+}) that may differ between recombinant and native forms. Cross-reference with structural data to confirm active-site integrity .

Q. What statistical approaches are optimal for analyzing dose-response data in 5PAH inhibition studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit data to the Hill equation or Morrison’s quadratic model for tight-binding inhibitors. Bootstrap resampling can quantify confidence intervals for KiK_i values, especially with limited replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.